molecular formula C19H24N4O4 B2683270 1-[5-(2,4-dioxo-1H-quinazolin-3-yl)pentanoyl]piperidine-4-carboxamide CAS No. 1024279-48-8

1-[5-(2,4-dioxo-1H-quinazolin-3-yl)pentanoyl]piperidine-4-carboxamide

Cat. No.: B2683270
CAS No.: 1024279-48-8
M. Wt: 372.425
InChI Key: BAFSCPYMAMKEOD-UHFFFAOYSA-N
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Description

1-[5-(2,4-dioxo-1H-quinazolin-3-yl)pentanoyl]piperidine-4-carboxamide is a compound that belongs to the class of quinazoline derivatives. Quinazoline derivatives are known for their significant biological activities, including anti-cancer, anti-inflammatory, and antibacterial properties

Future Directions

Quinazolinones have attracted the interest of medicinal chemists due to their diverse biological activities and their potential as novel drug molecules . Future research may focus on the development of novel antibiotics to treat resistant bacteria strains , and the investigation of this fused heterocycles as a novel drug molecules .

Chemical Reactions Analysis

1-[5-(2,4-dioxo-1H-quinazolin-3-yl)pentanoyl]piperidine-4-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . Substitution reactions often involve halogenating agents such as N-bromosuccinimide . The major products formed from these reactions depend on the specific conditions and reagents used.

Properties

IUPAC Name

1-[5-(2,4-dioxo-1H-quinazolin-3-yl)pentanoyl]piperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O4/c20-17(25)13-8-11-22(12-9-13)16(24)7-3-4-10-23-18(26)14-5-1-2-6-15(14)21-19(23)27/h1-2,5-6,13H,3-4,7-12H2,(H2,20,25)(H,21,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAFSCPYMAMKEOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)N)C(=O)CCCCN2C(=O)C3=CC=CC=C3NC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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